1-(Piperidin-2-yl)ethanone hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

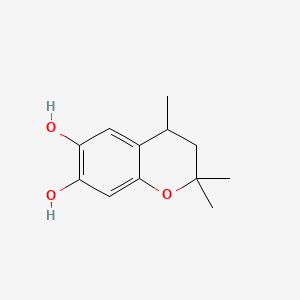

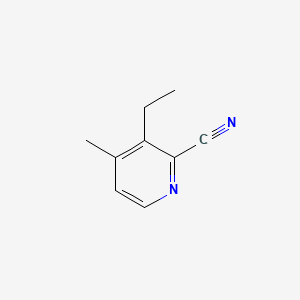

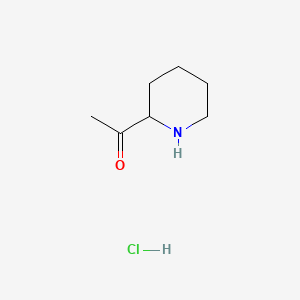

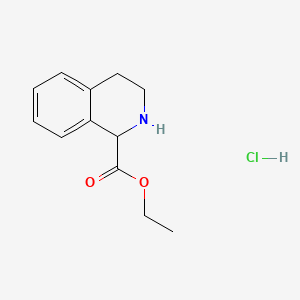

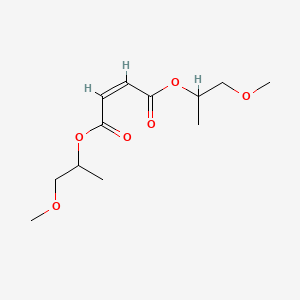

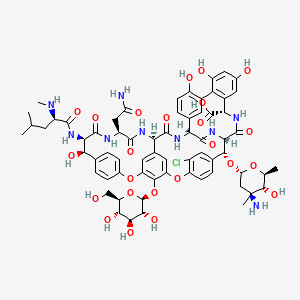

“1-(Piperidin-2-yl)ethanone hydrochloride” is a chemical compound with the molecular formula C7H14ClNO . It has a molecular weight of 163.64 g/mol . The compound is also known by several synonyms, including “1-PIPERIDIN-2-YL-ETHANONE HYDROCHLORIDE” and “1-piperidin-2-ylethanone;hydrochloride” among others .

Molecular Structure Analysis

The InChI code for “1-(Piperidin-2-yl)ethanone hydrochloride” is InChI=1S/C7H13NO.ClH/c1-6(9)7-4-2-3-5-8-7;/h7-8H,2-5H2,1H3;1H . The Canonical SMILES string is CC(=O)C1CCCCN1.Cl . These codes provide a textual representation of the compound’s molecular structure.

Physical And Chemical Properties Analysis

“1-(Piperidin-2-yl)ethanone hydrochloride” has a molecular weight of 163.64 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are both 163.0763918 g/mol . The topological polar surface area is 29.1 Ų . The compound has a heavy atom count of 10 .

Applications De Recherche Scientifique

Nucleophilic Aromatic Substitution Reactions

Piperidine derivatives participate in nucleophilic aromatic substitution reactions, which are fundamental in organic synthesis. A study by Pietra and Vitali (1972) demonstrates how piperidine interacts with nitro-aromatic compounds to produce substituted benzene derivatives, a reaction crucial for synthesizing various organic molecules (Pietra & Vitali, 1972).

Therapeutic Potential in Alzheimer's Disease

Donepezil, a piperidine derivative, is recognized for its efficacy in treating Alzheimer’s disease, showcasing the therapeutic relevance of piperidine structures in neurodegenerative disorders. Donepezil's mechanism, pharmacokinetics, and clinical benefits are extensively reviewed, highlighting its significance in medical research (Román & Rogers, 2004).

Ethnobotanical and Phytochemical Studies

Research on ethnobotanical properties and phytochemical analyses of plants reveals the presence of piperidine alkaloids, emphasizing their importance in traditional medicine and pharmacology. These studies provide a foundation for exploring piperidine derivatives in natural products and their potential health benefits (Thakre Rushikesh et al., 2016).

Pharmacological Diversity

The pharmacological spectrum of piperidine derivatives is vast, including activities such as anticonvulsant, antimicrobial, and immunomodulatory effects. Piperine, for instance, is a piperidine alkaloid with numerous bioactive properties, illustrating the compound's role in enhancing health and treating various conditions (Stojanović-Radić et al., 2019).

Drug Development and Synthesis

Piperazine derivatives, closely related to piperidine structures, are integral in developing therapeutic drugs, highlighting the importance of these compounds in medicinal chemistry. Their role in creating drugs for diverse therapeutic uses further underscores the significance of piperidine derivatives in pharmaceutical research (Rathi et al., 2016).

Orientations Futures

The future directions for “1-(Piperidin-2-yl)ethanone hydrochloride” are not explicitly mentioned in the search results. Given the biological properties of related piperidone compounds , potential areas of interest could include further exploration of its biological activities and potential applications in medicinal chemistry.

Propriétés

IUPAC Name |

1-piperidin-2-ylethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-6(9)7-4-2-3-5-8-7;/h7-8H,2-5H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIEAHXNYUNRUDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCCN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90695828 |

Source

|

| Record name | 1-(Piperidin-2-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106318-66-5 |

Source

|

| Record name | 1-(Piperidin-2-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Methanoazirino[2,3-f]isoindole(9CI)](/img/no-structure.png)

![4,7-Methanoazeto[1,2-a]indole](/img/structure/B561220.png)